molecular formula C17H8ClF3N2O2S B11489967 11-(2-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

11-(2-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

Cat. No.: B11489967
M. Wt: 396.8 g/mol
InChI Key: PXVJQTCSVRUVLS-UHFFFAOYSA-N
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Description

11-(2-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex heterocyclic compound. It is characterized by its unique structural features, which include a trifluoromethyl group, a chlorophenyl group, and a diazatricyclic core. This compound is of significant interest in pharmaceutical and chemical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 11-(2-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one involves multiple steps. One common synthetic route includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction typically occurs in ethanol under reflux conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures, often facilitated by acidic or basic catalysts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon and acids or bases like hydrochloric acid and sodium hydroxide. Major products formed from these reactions include various substituted derivatives and ring-expanded or ring-contracted analogs.

Scientific Research Applications

11-(2-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.

    Medicine: Its anti-inflammatory and analgesic properties are being explored for the development of nonsteroidal anti-inflammatory drugs (NSAIDs).

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 11-(2-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of pro-inflammatory prostaglandins. The compound may also interact with other enzymes and receptors involved in pain and inflammation pathways, contributing to its analgesic effects.

Comparison with Similar Compounds

Similar compounds to 11-(2-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one include:

The uniqueness of this compound lies in its trifluoromethyl group and the specific arrangement of its diazatricyclic core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H8ClF3N2O2S

Molecular Weight

396.8 g/mol

IUPAC Name

11-(2-chlorophenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one

InChI

InChI=1S/C17H8ClF3N2O2S/c18-9-4-2-1-3-7(9)10-5-8(17(19,20)21)13-14-15(26-16(13)22-10)11(24)6-12(25)23-14/h1-6H,(H2,23,24,25)

InChI Key

PXVJQTCSVRUVLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O)Cl

Origin of Product

United States

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